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Compound of Interest

Compound Name: Trioctyltin azide

Cat. No.: B8558368

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of trioctyltin azide and its key
precursors: trioctyltin chloride, trioctyltin hydride, and sodium azide. The information presented
is intended to aid researchers in the identification, characterization, and quality control of these
compounds. While direct experimental data for the trioctyltin compounds is limited in publicly
available literature, this guide compiles the available information and supplements it with data
from closely related analogues to provide a comprehensive overview.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of trioctyltin azide and its
precursors. Data for trioctyltin chloride and trioctyltin hydride are supplemented with values
from their tributyl analogues, which are expected to have very similar spectroscopic properties,
particularly for the nuclei closest to the tin atom.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group

Compound Key IR Absorptions (cm~?) .
Assignment
) ) ) ~2080 (strong, sharp), 2924, Ns asymmetric stretch, C-H
Trioctyltin Azide
2856, 1466 stretch, C-H bend
Trioctyltin Chloride 2920-2960, 2850-2870, ~510 C-H stretch, Sn-C stretch

] ) ] ~1800-1850 (strong, sharp),
Trioctyltin Hydride Sn-H stretch, C-H stretch
2920-2960, 2850-2870

Sodium Azide ~2040 (strong, sharp) Ns asymmetric stretch

Table 2: 1H NMR Spectroscopy Data (Approximate Chemical Shifts, & ppm)

Compound -CH2-Sn (a) -CH2- (B) -(CH2)s- -CHs (w) Other
Trioctyltin
) 1.0-1.2 15-1.7 1.2-1.4 0.8-0.9

Azide
Trioctyltin

_ 11-13 16-1.8 12-14 0.8-0.9
Chloride
Trioctyltin

_ 09-11 14-16 12-14 0.8-0.9 ~4.8 (Sn-H)
Hydride
Sodium Azide - - - - N/A

Table 3: 13C NMR Spectroscopy Data (Approximate Chemical Shifts, & ppm)

Compound -CH2-Sn (a) -CHz- (B) -(CH2)s- -CHs (w)
Trioctyltin Azide ~10-12 ~28-30 ~22-32 ~14
Trioctyltin

_ ~12-15 ~27-29 ~22-32 ~14
Chloride
Trioctyltin

_ ~8-10 ~29-31 ~22-32 ~14
Hydride
Sodium Azide - - - -
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Table 4: 119Sn NMR Spectroscopy Data (Approximate Chemical Shifts, d ppm, relative to

(CHs3)aSn)
Approximate Chemical
Compound . Notes
Shift (6 ppm)
. . _ The chemical shift is sensitive
Trioctyltin Azide +50 to +80

to solvent and concentration.

Trioctyltin Chloride

+140 to +160

Generally observed as a sharp
singlet.

Trioctyltin Hydride

-80 to -100

Often appears as a doublet
due to coupling with the
directly attached proton
(1J(11°Sn-1H) = 1750-1950 Hz).

Sodium Azide

N/A

Table 5: Mass Spectrometry (MS) Data

Key Fragments (m/z) and

Compound lonization Method .
Interpretation
[M-Nz]*, [M-Ns]* (loss of the
) ) ) azide group), successive loss
Trioctyltin Azide ESI, El ) ) )
of octyl chains. The isotopic
pattern of tin is a key identifier.
[M-CI]*, successive loss of
] ] ] octyl chains. The presence of
Trioctyltin Chloride ESI, El ) o )
chlorine and tin isotopic
patterns are characteristic.
] ) ] [M-H]*, successive loss of
Trioctyltin Hydride El )
octyl chains.
Sodium Azide ESI [Na]*, [Ns]~
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are representative and may require optimization based on the specific
instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Trioctyltin Azide, Chloride, and Hydride: A small drop of the neat liquid is placed between
two potassium bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

o Sodium Azide: A small amount of the solid is finely ground with dry KBr powder and
pressed into a thin, transparent pellet.

o Data Acquisition:

[¢]

Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

[e]

A background spectrum of the clean salt plates or a pure KBr pellet is collected.

[e]

The sample is then scanned, typically over a range of 4000-400 cm~1, with a resolution of
4 cm™L,

[e]

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
e Data Analysis:
o The positions and relative intensities of the absorption bands are determined.

o Characteristic peaks are assigned to specific functional groups (e.g., N3, Sn-H, C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Approximately 10-20 mg of the organotin compound or 5-10 mg of sodium azide is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, CeDs) in an NMR tube.
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o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

o Data Acquisition:
o Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
o 'H NMR: Standard acquisition parameters are used.

o 13C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a
series of singlets.

o 119S5n NMR: A broadband probe tuned to the 11°Sn frequency is used. A wider spectral
width is often necessary due to the large chemical shift range of tin.

o Data Analysis:

o Chemical shifts (&) are reported in parts per million (ppm) relative to the reference
standard.

o Integration of 1H NMR signals provides the relative number of protons.

o Coupling constants (J) between different nuclei (e.g., 1*°Sn-1H, 119Sn-13C) are measured in
Hertz (Hz).

Mass Spectrometry (MS)

e Sample Preparation:

o Electron lonization (El): The sample is introduced into the mass spectrometer, often via a
direct insertion probe or gas chromatography (for volatile compounds).

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent (e.g.,
methanol, acetonitrile) at a low concentration (e.g., 10-100 uM) and infused into the ESI

source.
o Data Acquisition:

o The mass-to-charge ratio (m/z) of the ions is measured.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8558368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o High-resolution mass spectrometry can be used to determine the exact mass and
elemental composition of the ions.

o Data Analysis:
o The molecular ion peak (M* or [M+H]*) is identified.

o The fragmentation pattern is analyzed to deduce the structure of the molecule. The
characteristic isotopic distribution of tin (116Sn, 117Sn, 118Sn, 119G, 120G, 1229, 1245n) is a

key diagnostic feature in the mass spectra of organotin compounds.

Synthesis Workflow

The synthesis of trioctyltin azide from its precursors is a straightforward process. The
following diagram illustrates the typical reaction pathway.

Trioctyltin Chloride Reaction with

| [ Trioctyltin Azide Formation of Sodium Chloride (byproduct)

Sodium Azide

Click to download full resolution via product page
Caption: Synthesis of Trioctyltin Azide.

This guide provides a foundational understanding of the spectroscopic properties of trioctyltin
azide and its precursors. For definitive identification and characterization, it is always
recommended to acquire experimental data on the specific samples of interest and compare
them with authenticated reference standards.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Trioctyltin
Azide and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8558368#spectroscopic-comparison-of-trioctyltin-
azide-and-its-precursors]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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